molecular formula C18H10Cl4 B3031661 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro- CAS No. 61576-99-6

1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro-

Cat. No. B3031661
CAS RN: 61576-99-6
M. Wt: 368.1 g/mol
InChI Key: WRGWUGJOSKMDNT-UHFFFAOYSA-N
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Description

“1,1’:4’,1’'-Terphenyl, 2,3,5,6-tetrachloro-” is a chemical compound that is part of the terphenyl group. Terphenyls are aromatic hydrocarbons consisting of three connected benzene rings . This particular compound has chloro substituents at the 2,3,5,6 positions .


Molecular Structure Analysis

The molecular structure of terphenyl compounds consists of three connected benzene rings . The specific 3D structure of “1,1’:4’,1’'-Terphenyl, 2,3,5,6-tetrachloro-” is not provided in the sources retrieved.


Chemical Reactions Analysis

Terphenyl compounds can participate in various chemical reactions. For instance, [1,1′:4′,1″]Terphenyl- 3,3″,5,5″-tetracarboxylic acid (H4TPTC) is used as a linker for the synthesis of NOTT-101 metal organic framework (MOFs) . The specific chemical reactions involving “1,1’:4’,1’'-Terphenyl, 2,3,5,6-tetrachloro-” are not detailed in the sources retrieved.

Scientific Research Applications

Environmental Monitoring and Remediation

1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro- compounds, as part of polychlorinated biphenyls (PCBs), are studied for their environmental presence and impact. These compounds are found in various environmental matrices, such as soils, sediments, and aquatic environments, highlighting the importance of monitoring and remediation efforts.

  • Presence in Environmental Samples : PCBs, including compounds like 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro-, have been identified in sediments and other environmental samples. Their detection underscores the significance of monitoring pollution levels and the potential sources of contamination (Huntley et al., 1994).

  • Remediation Techniques : Various remediation techniques are reviewed for PCBs in contaminated soils and sediments. These include phytoremediation, microbial degradation, and other innovative methods, highlighting the multidisciplinary approach required to tackle environmental contamination by PCBs (Jing et al., 2018).

Advanced Materials and Engineering

Compounds like 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro- are also studied in the context of materials science, particularly for their potential use in advanced materials and engineering applications.

  • Polymer Engineering : Di- and tetraphenylsilyl-containing polymers, which can include similar structural motifs to 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro-, are synthesized for applications in electronics, microelectronics, and membrane technology. The versatility of these polymers demonstrates the broad applicability of such phenyl-based compounds in modern materials science (Brumǎ et al., 2004).

Photochemistry and Photosynthesis Research

The structural analogies of certain phenyl-based compounds with chlorophyll make them of particular interest in the study of photochemical processes and photosynthesis.

  • Photophysical Parameters Study : Tetraphenylporphyrin compounds, similar in structure to 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro-, are critical benchmark molecules in photochemistry and photosynthesis research. Their photophysical parameters are extensively reviewed, signifying their importance in understanding light-induced chemical processes (Taniguchi et al., 2021).

properties

IUPAC Name

1,2,4,5-tetrachloro-3-(4-phenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl4/c19-14-10-15(20)18(22)16(17(14)21)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGWUGJOSKMDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=CC(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210581
Record name 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61576-99-6
Record name 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061576996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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